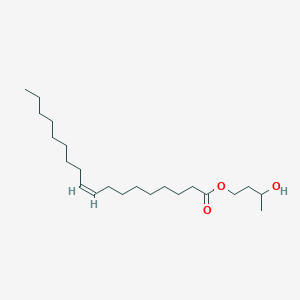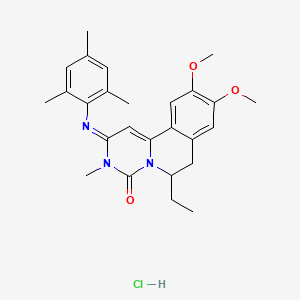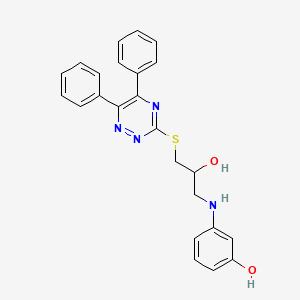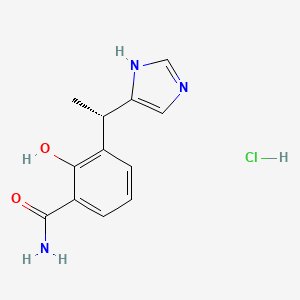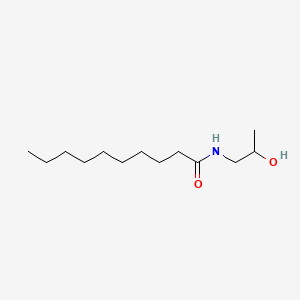
Decanamide, N-(2-hydroxypropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Hydroxypropyl)decan-1-amide: is a chemical compound with the molecular formula C13H27NO2. It is a solid substance that can appear as white to pale yellow crystals or powder. This compound is known for its use as a surfactant and emulsifier, as well as an intermediate in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-(2-Hydroxypropyl)decan-1-amide is typically synthesized by reacting decanoic acid with 2-hydroxypropanol. The reaction involves the formation of an amide bond between the carboxyl group of decanoic acid and the hydroxyl group of 2-hydroxypropanol. The reaction conditions can be optimized based on the specific requirements of the laboratory .
Industrial Production Methods: In industrial settings, the production of N-(2-Hydroxypropyl)decan-1-amide follows similar synthetic routes but on a larger scale. The reaction is carried out in reactors with controlled temperature and pressure to ensure high yield and purity. The product is then purified through crystallization or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-Hydroxypropyl)decan-1-amide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of N-(2-oxopropyl)decan-1-amide.
Reduction: Formation of N-(2-aminopropyl)decan-1-amine.
Substitution: Formation of N-(2-chloropropyl)decan-1-amide or similar derivatives
Applications De Recherche Scientifique
N-(2-Hydroxypropyl)decan-1-amide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized as a surfactant and emulsifier in the production of cosmetics, detergents, and other consumer products
Mécanisme D'action
The mechanism of action of N-(2-Hydroxypropyl)decan-1-amide involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxyl group can form hydrogen bonds with other molecules, while the hydrophobic decan-1-amide chain interacts with lipid membranes or hydrophobic regions of proteins. These interactions can influence the stability and function of biological molecules and pathways .
Comparaison Avec Des Composés Similaires
- N-(2-Hydroxypropyl)caprinamide
- N-(2-Hydroxypropyl)capric amide
- N-(2-Hydroxypropyl)decanamide
Comparison: N-(2-Hydroxypropyl)decan-1-amide is unique due to its specific chain length and functional groups, which confer distinct physical and chemical properties. Compared to similar compounds, it may exhibit different solubility, reactivity, and biological activity. These differences make it suitable for specific applications where other compounds may not be as effective .
Propriétés
Numéro CAS |
23054-61-7 |
|---|---|
Formule moléculaire |
C13H27NO2 |
Poids moléculaire |
229.36 g/mol |
Nom IUPAC |
N-(2-hydroxypropyl)decanamide |
InChI |
InChI=1S/C13H27NO2/c1-3-4-5-6-7-8-9-10-13(16)14-11-12(2)15/h12,15H,3-11H2,1-2H3,(H,14,16) |
Clé InChI |
YQSBEIIQKPQGCO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=O)NCC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


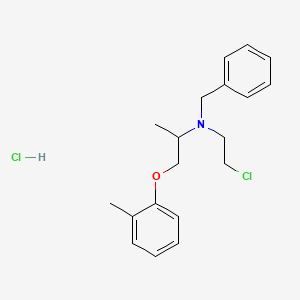
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl benzenesulfonate](/img/structure/B12739586.png)


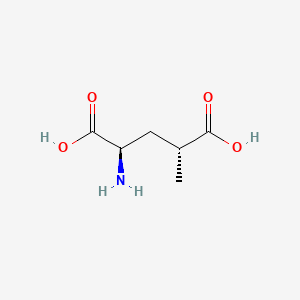
![[3-[[1-[(diaminomethylideneamino)oxymethyl]cyclopropyl]methoxy]-5-methylphenyl] 2-methylsulfonylbenzenesulfonate](/img/structure/B12739616.png)
![9-(2-chlorophenyl)-3-methyl-N-[4-(trifluoromethyl)phenyl]-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12739620.png)
